Batracylin

Description

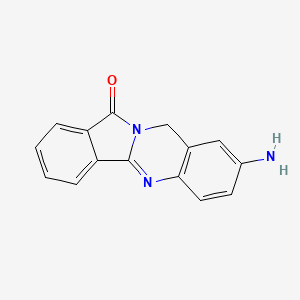

Structure

3D Structure

Properties

IUPAC Name |

8-amino-10H-isoindolo[1,2-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIOCKJKFXAKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057802 | |

| Record name | Daniquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67199-66-0 | |

| Record name | Batracylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67199-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daniquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067199660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daniquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daniquidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daniquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANIQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E780TX33D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Batracylin's Impact on DNA Replication and Repair: A Technical Overview

Introduction

Batracylin (NSC 320846) is an investigational anticancer agent that has demonstrated activity against various solid tumors and Adriamycin-resistant leukemia in preclinical studies.[1][2] This technical guide provides an in-depth analysis of Batracylin's core mechanism of action, focusing on its effects on DNA replication and repair processes. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology.

Core Mechanism of Action: Dual Inhibition of Topoisomerases

Batracylin functions as a dual inhibitor of two critical nuclear enzymes: DNA topoisomerase I (Top1) and DNA topoisomerase II (Top2).[1][3] These enzymes are essential for resolving topological stress in DNA that arises during replication, transcription, and other cellular processes.[4]

-

Topoisomerase I (Top1): This enzyme creates transient single-strand breaks in the DNA backbone to relieve supercoiling.

-

Topoisomerase II (Top2): This enzyme introduces transient double-strand breaks to manage DNA tangles and knots.[4]

By inhibiting both Top1 and Top2, Batracylin traps the enzyme-DNA cleavage complexes. This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA single- and double-strand breaks.[1][2] These persistent DNA lesions are highly cytotoxic as they disrupt the progression of replication forks and lead to the collapse of the DNA replication machinery.[5]

Quantitative Data on Batracylin's Cytotoxic Activity

The cytotoxic and growth-inhibitory effects of Batracylin have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters to assess the potency of a compound.[6][7]

| Parameter | Cell Line | Concentration | Reference |

| GI50 | HT29 (Colon Carcinoma) | 10 µM | [1][2] |

| IC50 | HT29 (Colon Carcinoma) | 10.02 µM | [3][8] |

Induction of DNA Damage Response Pathway

The accumulation of DNA strand breaks induced by Batracylin triggers a cellular signaling cascade known as the DNA Damage Response (DDR).[9][10] This pathway aims to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).

Key events in the Batracylin-induced DDR include:

-

Phosphorylation of Histone H2AX (γ-H2AX): The formation of γ-H2AX foci at the sites of DNA damage is an early and sensitive biomarker of DNA double-strand breaks.[1] Batracylin treatment leads to a rapid increase in γ-H2AX foci at low micromolar concentrations.[1][2]

-

Activation of ATM Kinase: The Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of double-strand breaks, is activated and co-localizes with γ-H2AX foci following Batracylin exposure.[1]

-

Weak Phosphorylation of Chk2: Interestingly, the downstream checkpoint kinase Chk2 is only weakly phosphorylated in response to Batracylin-induced damage, suggesting a potential modulation of the DDR pathway.[1]

References

- 1. Batracylin (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 10. clinicsinoncology.com [clinicsinoncology.com]

Batracylin: A Technical Guide to its Preclinical and Clinical Investigation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batracylin (NSC-320846) is a synthetic heterocyclic amine that has demonstrated notable preclinical activity against a range of solid tumors. Its mechanism of action as a dual inhibitor of topoisomerase I and II positions it as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical evaluation of Batracylin in the context of solid tumor treatment. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways. Despite initial promise, the clinical development of Batracylin was halted due to toxicity and a narrow therapeutic window. This document aims to provide a thorough understanding of its scientific journey, highlighting both its potential and the challenges encountered.

Preclinical Efficacy

Batracylin has been evaluated in a variety of preclinical models, demonstrating significant anti-tumor activity, particularly in murine solid tumor models. The following tables summarize the key quantitative data from these studies.

In Vitro Cytotoxicity

Batracylin's cytotoxic effects have been assessed against human colon carcinoma cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of its potency.

| Cell Line | Assay Type | Endpoint | Value (µM) | Citation |

| HT29 | Colony Formation Assay | IC50 | 10.02 | |

| HT29 | Sulforhodamine B (SRB) Assay | GI50 | 10 | [1] |

In Vivo Efficacy in Murine Solid Tumor Models

The in vivo anti-tumor activity of Batracylin has been demonstrated in several murine xenograft models. Efficacy is typically reported as the ratio of the median tumor mass in treated animals to that in control animals (T/C), expressed as a percentage. A lower T/C value indicates greater anti-tumor activity.

| Tumor Model | Administration Route | T/C (%) | Citation |

| Colon Adenocarcinoma 38 | Intraperitoneal | 0 - 20 | [2] |

| Colon Adenocarcinoma 38 | Oral | 39 | [2] |

| Colon Adenocarcinoma 9 | Oral | 2.4 | [2] |

| Colon Adenocarcinoma 9 | Subcutaneous | 0 | [2] |

| Pancreatic Ductal Carcinoma 03 | Subcutaneous | 15 | [2] |

| Mammary Adenocarcinoma 16/C | Subcutaneous | >100 | [2] |

| Colon 51 | Oral | 77 | [2] |

| Hepatoma 129 | Oral | >100 | [2] |

Mechanism of Action: Dual Topoisomerase Inhibition and DNA Damage Response

Batracylin functions as a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for resolving DNA topological stress during replication and transcription. By stabilizing the covalent enzyme-DNA intermediates, Batracylin leads to the accumulation of DNA strand breaks, triggering a DNA damage response (DDR).

Signaling Pathway

The induction of DNA damage by Batracylin activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. A key downstream event is the phosphorylation of the histone variant H2AX to form γ-H2AX, a sensitive marker of DNA double-strand breaks.

Caption: Batracylin's mechanism of action and downstream signaling.

Clinical Development and Challenges

A Phase I clinical trial (NCT00450502) was initiated to evaluate the safety and preliminary efficacy of Batracylin in patients with advanced solid tumors and lymphomas.

Clinical Trial Design and Rationale

Preclinical studies revealed interspecies variation in Batracylin toxicity, which was linked to its metabolism by N-acetyltransferase 2 (NAT2) to a more toxic metabolite. Consequently, the Phase I trial enrolled patients identified as slow NAT2 acetylators to minimize this toxicity. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of orally administered Batracylin.

Clinical Trial Workflow

Caption: Workflow of the Phase I clinical trial of Batracylin.

Results and Discontinuation

The Phase I trial was ultimately terminated. While the pharmacogenetically-guided patient selection was successful in safely administering higher doses than predicted from sensitive preclinical species, the development was halted due to dose-limiting hemorrhagic cystitis that was not preventable with hydration. Furthermore, no objective anti-tumor responses were observed, although some patients experienced prolonged disease stabilization. The combination of significant toxicity and a lack of a strong efficacy signal led to the discontinuation of further clinical development.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of Batracylin.

In Vitro Cytotoxicity: Colony Formation Assay

This protocol is adapted from standard methodologies for assessing the long-term survival and proliferative capacity of cancer cells following drug treatment.

1. Cell Seeding:

- Harvest and count cancer cells (e.g., HT29) during their exponential growth phase.

- Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.

- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

2. Drug Treatment:

- Prepare a stock solution of Batracylin in a suitable solvent (e.g., DMSO).

- Serially dilute the Batracylin stock to achieve a range of final concentrations in the culture medium.

- Replace the medium in the 6-well plates with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent).

- Incubate the cells with Batracylin for a defined period (e.g., 6 hours).

3. Colony Growth:

- After the treatment period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh complete culture medium.

- Incubate the plates for 10-14 days to allow for colony formation. Replace the medium every 2-3 days.

4. Staining and Quantification:

- Once colonies are visible (typically >50 cells), remove the medium and gently wash the wells with PBS.

- Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

- Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.

- Gently wash the plates with water to remove excess stain and allow them to air dry.

- Count the number of colonies in each well. The IC50 is determined as the concentration of Batracylin that reduces colony formation by 50% compared to the vehicle control.

In Vivo Efficacy: Murine Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Batracylin in a subcutaneous xenograft model.

1. Cell Implantation:

- Harvest cancer cells (e.g., human colon adenocarcinoma cells) and resuspend them in a suitable medium or PBS, often mixed with an extracellular matrix component like Matrigel to enhance tumor take.

- Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

2. Tumor Growth and Randomization:

- Monitor the mice for tumor formation.

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²)/2.

3. Drug Administration:

- Prepare the Batracylin formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). The vehicle used for the control group should be identical.

- Administer Batracylin to the treatment group according to a predefined schedule and dose.

4. Monitoring and Endpoint:

- Measure tumor volumes and body weights of the mice 2-3 times per week.

- The primary endpoint is typically tumor growth inhibition, calculated as the T/C ratio (%).

- Euthanize the animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity, in accordance with institutional animal care and use guidelines.

Mechanistic Study: Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This in vitro assay is used to determine the inhibitory effect of Batracylin on the catalytic activity of topoisomerase I.

1. Reaction Setup:

- In a microcentrifuge tube, combine the following components on ice:

- Supercoiled plasmid DNA (e.g., pBR322) as the substrate.

- Assay buffer containing Tris-HCl, KCl, MgCl2, DTT, and BSA.

- Varying concentrations of Batracylin (or vehicle control).

- Purified human topoisomerase I enzyme.

2. Incubation:

- Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

3. Reaction Termination:

- Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

4. Gel Electrophoresis:

- Load the reaction products onto an agarose gel.

- Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

5. Visualization and Analysis:

- Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.

- Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Conclusion

Batracylin represents a noteworthy case study in anticancer drug development. Its potent preclinical activity against solid tumors, driven by a dual topoisomerase inhibition mechanism, highlighted its therapeutic potential. However, the translation of this preclinical promise into clinical success was ultimately thwarted by a challenging toxicity profile, specifically hemorrhagic cystitis, which emerged in the Phase I trial. The pharmacogenetically-driven approach to patient selection was an innovative strategy to mitigate metabolic-related toxicity, but it could not overcome the compound's inherent liabilities. This technical guide provides a detailed retrospective of Batracylin's journey, offering valuable insights for the scientific community engaged in the discovery and development of novel cancer therapeutics. The data and methodologies presented herein can inform future research in topoisomerase inhibitors and the broader field of oncology drug development.

References

Batracylin's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batracylin (NSC 320846) is a potent antineoplastic agent that functions as a dual inhibitor of DNA topoisomerases I and II.[1][2][3] By targeting these essential enzymes, Batracylin induces DNA damage, primarily in the form of protein-linked DNA single- and double-strand breaks, which subsequently triggers a cascade of cellular responses culminating in cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth analysis of Batracylin's effects on cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its cellular impact. The information presented is intended to support researchers, scientists, and drug development professionals in the continued investigation and potential clinical application of this compound.

Mechanism of Action: Dual Inhibition of Topoisomerases and DNA Damage Response

Batracylin exerts its cytotoxic effects by inhibiting both topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for resolving DNA topological problems during replication, transcription, and chromatin remodeling.[3][5] This dual inhibitory action leads to the stabilization of topoisomerase-DNA cleavage complexes, resulting in the accumulation of protein-associated DNA strand breaks.[3][6]

The cellular response to this DNA damage is a key aspect of Batracylin's mechanism. The presence of DNA breaks activates the DNA damage response (DDR) pathway. A critical early event in this process is the phosphorylation of histone H2AX to form γ-H2AX, which serves as a sensitive biomarker for DNA damage induced by Batracylin.[3][4] This phosphorylation is mediated by kinases such as ataxia telangiectasia mutated (ATM), which is also activated and colocalizes with γ-H2AX at the sites of DNA damage.[4][6] The activation of these upstream DDR components ultimately leads to the engagement of cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4][7]

Quantitative Analysis of Batracylin's Effects

The following tables summarize the key quantitative data regarding Batracylin's cytotoxic and cell cycle effects.

Table 1: Cytotoxicity of Batracylin

| Cell Line | Assay Type | IC50 / GI50 | Treatment Duration | Reference |

| HT29 (Colon Carcinoma) | Colony Formation Assay | 10 µM | 6 hours | [6] |

| HT29 (Colon Carcinoma) | Not Specified | 10 µM (GI50) | Not Specified | [3] |

| HT29 (Colon Carcinoma) | Cytotoxicity Assay | 10.02 µM (IC50) | 6 hours | [1] |

Table 2: Impact of Batracylin on Cell Cycle Distribution

| Cell Line | Batracylin Concentration | Treatment Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HT29 (Colon Carcinoma) | 10 µM | 24 hours | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| HL-60 (Promyelocytic Leukemia) | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | [8] |

Note: While the literature confirms Batracylin induces cell cycle arrest, specific quantitative data on the percentage of cells in each phase from peer-reviewed sources were not available at the time of this review. This represents a key area for future research.

Signaling Pathways and Experimental Workflows

3.1. Batracylin-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by Batracylin's inhibition of topoisomerases.

Caption: Batracylin-induced DNA damage response pathway.

3.2. Experimental Workflow for Assessing Cell Cycle Impact

The following diagram outlines a typical experimental workflow to determine the effect of Batracylin on cell cycle progression.

Caption: Workflow for cell cycle analysis via flow cytometry.

Detailed Experimental Protocols

4.1. Cell Culture and Batracylin Treatment

-

Cell Line: HT29 human colon adenocarcinoma cells are a commonly used model.[1][3][6]

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Batracylin Preparation: Batracylin (NSC 320846) is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the specified concentrations of Batracylin or vehicle control (DMSO).

4.2. Alkaline Elution for Detection of DNA Breaks

This protocol is adapted from the methodology described for detecting protein-linked DNA breaks.[3]

-

Principle: This technique measures the rate at which DNA elutes through a filter under denaturing alkaline conditions. The presence of single-strand breaks increases the rate of elution.

-

Procedure:

-

Cells are radiolabeled with [³H]thymidine to label the DNA.

-

After treatment with Batracylin, cells are harvested and lysed on a filter.

-

The filter is washed to remove cellular debris, leaving the DNA.

-

An alkaline solution is passed through the filter to elute the DNA.

-

Fractions of the eluate are collected over time and the radioactivity in each fraction is measured.

-

The rate of elution is calculated and compared between treated and control cells. To confirm protein-linked breaks, a parallel experiment is run with proteinase K treatment, which should reduce the number of breaks if they are protein-associated.

-

4.3. Flow Cytometry for Cell Cycle Analysis

-

Principle: This method quantifies the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle (G1, S, and G2/M).

-

Procedure:

-

Following Batracylin treatment, both adherent and floating cells are collected.

-

Cells are washed with Phosphate Buffered Saline (PBS) and fixed in cold 70% ethanol while vortexing gently.

-

Fixed cells are stored at -20°C for at least 2 hours.

-

Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

-

The resulting data is analyzed using cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

4.4. Western Blotting for DNA Damage and Cell Cycle Proteins

-

Principle: This technique is used to detect and quantify the levels of specific proteins involved in the DNA damage response and cell cycle regulation.

-

Procedure:

-

After Batracylin treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-γ-H2AX, anti-phospho-ATM, anti-p53, anti-p21, anti-Cyclin B1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein.

-

Conclusion and Future Directions

Batracylin is a promising anticancer agent that effectively induces DNA damage and disrupts cell cycle progression through its dual inhibition of topoisomerases I and II. The induction of γ-H2AX serves as a reliable biomarker of its activity. While its mechanism of action is well-characterized, a more detailed quantitative understanding of its impact on cell cycle phase distribution in various cancer cell lines is warranted. Future research should focus on generating comprehensive cell cycle analysis data and further elucidating the downstream signaling pathways that govern the decision between cell cycle arrest and apoptosis in response to Batracylin treatment. Such studies will be invaluable for the rational design of combination therapies and the identification of patient populations most likely to benefit from this therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Batracylin (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A structure-activity relationship study of batracylin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Preparation of Batracylin Stock Solution for Cell Culture

Introduction

Batracylin (NSC 320846) is an investigational anticancer agent with demonstrated activity against solid tumors.[1][2][3][4] It functions as a dual inhibitor of DNA topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for managing DNA topology during replication, transcription, and repair.[2][3][5] By inhibiting these enzymes, Batracylin induces both single and double-strand DNA breaks, leading to the activation of the DNA damage response pathway and subsequent cell death.[3] Due to its low water solubility, proper preparation of a stock solution in an appropriate organic solvent is crucial for its use in in-vitro cell culture experiments.[1][6] This document provides a detailed protocol for the preparation, storage, and use of Batracylin stock solutions for cell culture applications.

Data Presentation

A summary of the key properties of Batracylin is provided below.

| Property | Value | Reference |

| CAS Registry Number | 67199-66-0 | [7] |

| Molecular Formula | C₁₅H₁₁N₃O | [7] |

| Molecular Weight | 249.27 g/mol | [7] |

| Solubility | Insoluble in water | [1] |

| Mechanism of Action | Dual Inhibitor of Topoisomerase I & II | [3][5] |

| GI₅₀ (HT29 Cells) | 10 µM | [3] |

| IC₅₀ (HT-29 Cells) | 10.02 µM | [5] |

Experimental Protocols

I. Materials and Equipment

-

Batracylin powder (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Sterile biological safety cabinet

II. Protocol for Preparing a 10 mM Batracylin Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.

-

Calculation:

-

To prepare a 10 mM solution, you need to dissolve 0.01 moles of Batracylin per liter of solvent.

-

Molecular Weight (MW) of Batracylin = 249.27 g/mol .

-

Weight (mg) needed for 1 mL of 10 mM stock: Weight (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g) Weight (mg) = 0.01 mol/L * 0.001 L * 249.27 g/mol * 1000 mg/g = 2.49 mg

-

Therefore, you will weigh out 2.49 mg of Batracylin and dissolve it in 1 mL of DMSO.

-

-

Preparation (perform in a sterile biological safety cabinet):

-

Carefully weigh 2.49 mg of Batracylin powder and transfer it to a sterile 1.5 mL polypropylene tube.

-

Add 1 mL of sterile, cell culture grade DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed. Visually inspect to ensure no solid particles remain.

-

-

Storage:

-

Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability. General laboratory practice suggests stock solutions in DMSO can be stable for several months when stored properly at -20°C.

-

III. Protocol for Preparing Working Solutions in Cell Culture Medium

This protocol describes the serial dilution of the 10 mM stock solution to achieve final working concentrations for treating cells. The GI₅₀ for Batracylin in HT29 colon cancer cells is approximately 10 µM, which can be used as a starting point for determining the experimental concentration range.[3]

-

Pre-Dilution (Intermediate Stock):

-

It is often convenient to first make an intermediate dilution from the main stock. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium.

-

-

Final Dilution:

-

Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

-

Example for a 10 µM working solution:

-

To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution.

-

Add 1 µL of the 10 mM Batracylin stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Mix gently by pipetting up and down.

-

-

-

Solvent Control:

-

It is essential to include a vehicle control in your experiments.[8] This control should contain the same final concentration of DMSO as the highest concentration of Batracylin used.

-

For the 10 µM working solution prepared above (1:1000 dilution), the final DMSO concentration is 0.1%. Your vehicle control should therefore be cells treated with 0.1% DMSO in culture medium.

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Batracylin or the vehicle control.

-

Incubate the cells for the desired treatment duration.

-

Visualizations

Batracylin's Mechanism of Action

Batracylin inhibits Topoisomerase I and II, leading to DNA strand breaks. This damage triggers the activation of the ATM kinase, which in turn phosphorylates histone H2AX (to form γ-H2AX), a key biomarker of the DNA damage response.[3]

Caption: Signaling pathway of Batracylin-induced DNA damage.

Experimental Workflow for Batracylin Treatment

The following diagram outlines the general workflow from preparing the stock solution to performing a cell-based assay.

Caption: General workflow for cell culture experiments using Batracylin.

References

- 1. Activity of batracylin (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Batracylin (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical antitumor activity of batracylin (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel approaches in the synthesis of batracylin and its analogs: rebirth of an old player? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Batracylin Activity with a DNA Cleavage Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batracylin (NSC 320846) is a potent antineoplastic agent that functions as a dual inhibitor of human DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). Topoisomerases are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which occur during replication, transcription, and recombination. Topo I creates transient single-strand breaks, while Topo II introduces temporary double-strand breaks. Batracylin exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases and DNA, known as cleavage complexes. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, apoptosis (programmed cell death).

One of the earliest markers of DNA double-strand breaks induced by topoisomerase inhibitors is the phosphorylation of the histone variant H2AX at serine 139, resulting in γ-H2AX. The formation of γ-H2AX foci at the sites of DNA damage is a key event in the DNA damage response (DDR), recruiting DNA repair proteins and activating cell cycle checkpoints. Therefore, measuring the extent of DNA cleavage and the induction of γ-H2AX are critical methods for evaluating the activity of Batracylin and similar topoisomerase inhibitors.

This document provides detailed application notes and protocols for a DNA cleavage assay to quantitatively measure the activity of Batracylin.

Principle of the DNA Cleavage Assay

The DNA cleavage assay is a widely used in vitro method to determine the ability of a compound to stabilize the topoisomerase-DNA cleavage complex. The assay typically utilizes a supercoiled plasmid DNA as a substrate. In the presence of a topoisomerase, the supercoiled DNA (Form I) is relaxed into open-circular (Form II) and then linear (Form III) forms through the enzyme's cleavage and religation activity.

Topoisomerase inhibitors like Batracylin trap the enzyme-DNA complex in its cleaved state, preventing the religation of the DNA strand(s). This results in an accumulation of the nicked (Form II for Topo I inhibition) and linearized (Form III for Topo II inhibition) DNA. The different DNA topoisomers can be separated and quantified using agarose gel electrophoresis. An increase in the amount of Form II and Form III DNA in the presence of Batracylin is directly proportional to its inhibitory activity.

Data Presentation

The following tables summarize the expected quantitative data from DNA cleavage assays measuring Batracylin activity.

Table 1: Concentration-Dependent DNA Cleavage Activity of Batracylin

| Batracylin Concentration (µM) | % Supercoiled DNA (Form I) | % Open-Circular DNA (Form II) | % Linear DNA (Form III) |

| 0 (Control) | 95 | 5 | 0 |

| 1 | 70 | 25 | 5 |

| 5 | 40 | 45 | 15 |

| 10 | 20 | 50 | 30 |

| 50 | 5 | 40 | 55 |

| 100 | <1 | 30 | 70 |

Note: The data presented in this table is representative and should be generated through the experimental protocol outlined below. The percentage of each DNA form is determined by densitometric analysis of the bands on the agarose gel.

Table 2: Cytotoxicity of Batracylin in Human Cancer Cell Lines

| Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| HT29 (Colon Carcinoma) | 10.02 | 10 |

IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of a biological process. GI50 (Growth Inhibition 50): The concentration of a drug that is required to inhibit the growth of a cell population by 50%.

Experimental Protocols

Materials and Reagents

-

Batracylin (NSC 320846)

-

Human Topoisomerase I and Topoisomerase IIα (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT)

-

10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

Proteinase K

-

Sodium Dodecyl Sulfate (SDS)

-

Loading Dye (e.g., 6X, containing bromophenol blue and glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

Ethidium Bromide or other DNA stain

-

Nuclease-free water

Protocol for In Vitro DNA Cleavage Assay

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:

-

2 µL of 10X Topoisomerase I or II Assay Buffer

-

200-500 ng of supercoiled plasmid DNA

-

Varying concentrations of Batracylin (e.g., 0, 1, 5, 10, 50, 100 µM), dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is constant across all reactions and does not exceed 1%.

-

Nuclease-free water to adjust the volume.

-

-

-

Enzyme Addition:

-

Add 1-2 units of human Topoisomerase I or Topoisomerase IIα to each reaction tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL).

-

Incubate at 50°C for 30 minutes to digest the protein.

-

-

Sample Preparation for Electrophoresis:

-

Add 4 µL of 6X loading dye to each reaction.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

-

Load the samples into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light.

-

Capture an image of the gel.

-

Quantify the intensity of the supercoiled (Form I), open-circular (Form II), and linear (Form III) DNA bands using densitometry software (e.g., ImageJ).

-

Calculate the percentage of each DNA form for each Batracylin concentration.

-

Visualizations

Batracylin's Mechanism of Action and Downstream Signaling

Caption: Batracylin-induced DNA damage signaling pathway.

Experimental Workflow for DNA Cleavage Assay

Caption: Workflow for the in vitro DNA cleavage assay.

Application Notes and Protocols for the Synthesis of Novel Batracylin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary techniques for the synthesis of novel derivatives of Batracylin (BAT), a potent antitumor agent. The protocols detailed herein are designed to guide researchers in the development of new analogs with improved pharmacological properties, such as enhanced water solubility, reduced toxicity, and increased cytotoxic activity against cancer cell lines.

Introduction to Batracylin and its Derivatives

Batracylin (8-aminoisoindol[1,2-b]-quinasolin-12(10H)-one) is a heterocyclic amine that has demonstrated significant in vitro and in vivo anticancer activities, primarily against murine leukemia and colon adenocarcinoma.[1][2] Its mechanism of action is linked to the inhibition of topoisomerase II and the induction of unscheduled DNA synthesis.[1] However, the clinical application of Batracylin has been hampered by its low water solubility, high toxicity, and the need for high doses.[1][2] To address these limitations, extensive research has focused on the synthesis of novel Batracylin derivatives. These modifications aim to improve its therapeutic index by altering its physicochemical and biological properties.[1]

Key strategies in the design of novel Batracylin derivatives include:

-

Acylation with Amino Acids, Dipeptides, and Tripeptides: To increase water solubility.[1][2]

-

Introduction of Substituents: Various groups such as Cl, Br, NO₂, CH₂, NH₂, Me, CO₂Me, and OMe have been introduced to the isoindoloquinazoline moiety to modulate activity.[1]

-

Conjugation with Other Molecules: Linking Batracylin to molecules like amino acids and adenosine to potentially improve selectivity and activity.[3][4]

-

Structural Modifications of the Core Ring System: This includes the synthesis of aza-analogs, where a nitrogen atom is introduced into the ring structure, and the exploration of related isoindolo[2,1-a]benzimidazole derivatives.[1][2]

Synthesis of Amino Acid-Batracylin Conjugates

This section details the synthesis of Batracylin derivatives conjugated with synthetic amino acids. This approach has been shown to yield compounds with significantly enhanced cytotoxic activity compared to the parent Batracylin.[3][4]

General Synthetic Workflow

The synthesis of amino acid-Batracylin conjugates typically involves a multi-step process, which is outlined in the workflow diagram below.

Caption: General workflow for the synthesis of amino acid-Batracylin derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(Nω-Boc-amino acid)–BAT Derivatives (6a–h)

This protocol describes the coupling of N-Boc protected amino acids to Batracylin using DCC and DMAP.

-

Dissolve Batracylin (4) in anhydrous dichloromethane (DCM).

-

Add N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(Nω-Boc-amino acid)–BAT derivatives (6a–h).[4]

Protocol 2: Deprotection of Boc Group to Yield Amino acid–BAT Derivatives (2a–h)

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group.

-

Dissolve the N-(Nω-Boc-amino acid)–BAT derivative (6a–h) in a solution of 90% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA by evaporation under vacuum.

-

Purify the resulting amino acid–BAT derivatives (2a–h) by preparative TLC or HPLC.[3]

Synthesis of Adenosine-Amino Acid-Batracylin Conjugates

Further derivatization can be achieved by conjugating the amino acid-BAT derivatives with adenosine. The goal of this strategy is to potentially enhance tumor cell selectivity and activity.[3][4]

Synthetic Workflow

The following diagram illustrates the synthetic route from amino acid-BAT derivatives to their adenosine conjugates.

Caption: Synthetic pathway for adenosine-amino acid-Batracylin analogues.

Experimental Protocol

Protocol 3: Synthesis of Adenosine Analogues (3a–h)

This protocol details the nucleophilic substitution reaction to form the adenosine conjugates.

-

Under a nitrogen atmosphere, prepare a mixture of 6-chloropurine riboside (1) (1 mmol), the respective amino acid-BAT derivative (2a–h) (1 mmol), and N,N-diisopropylethylamine (DIPEA) (10 mmol) in anhydrous ethanol.

-

Heat the reaction mixture to boiling and maintain for 4 hours.

-

After 4 hours, remove the ethanol by evaporation under vacuum.

-

Purify the final products (3a–h) using preparative TLC.

-

Confirm the identity and purity of the compounds by high-resolution ¹H NMR, ¹³C NMR spectroscopy, and MALDI-TOF mass spectrometry analysis. Purity should be further evaluated by HPLC.[3]

Quantitative Data Summary

The following tables summarize the reported yields and cytotoxic activities of synthesized Batracylin derivatives.

Table 1: Synthesis Yields of Batracylin Derivatives

| Compound | Derivative Type | Reported Yield (%) | Reference |

| 6a-h | N-(Nω-Boc-amino acid)–BAT | 49–65 | [4] |

| Various | Carbonylative Synthesis Analogs | 36–80 | [2] |

Table 2: Cytotoxic Activity of Amino Acid-Batracylin Derivatives

| Compound | Cell Line | Cytotoxicity Enhancement (vs. BAT) | Reference |

| Amino acid–BAT precursors | A549 (lung adenocarcinoma) | Up to 25-fold | [3] |

| Amino acid–BAT precursors | HL-60 (human leukemia) | Up to 25-fold | [3] |

| 11c | Ab melanoma | Reduced proliferation | [5] |

| 11e | Ab melanoma | Reduced proliferation | [5] |

Note: It was unexpectedly found that adenosine–amino acid–BAT conjugates formed supramolecular structures in water and culture media, preventing them from entering cells and thus exerting no biological activity in the tested cell lines.[3][4]

Structure-Activity Relationship (SAR) Insights

The biological evaluation of various Batracylin derivatives has provided valuable insights into their structure-activity relationships.

Caption: Key structure-activity relationships for Batracylin derivatives.

Key SAR findings include:

-

Amino Acid Conjugation: Linking amino acid side chains can significantly enhance cytotoxic activity.[3]

-

Aza-Analogs: The 8-aza analog of Batracylin retains the ability to inhibit topoisomerase II, indicating that the nitrogen at this position is not essential for this specific activity.[1][2]

-

Isoindolo[2,1-a]benzimidazole Derivatives: These analogs were found to be inactive as topoisomerase II inhibitors and generally lacked significant antitumor activity.[1][2]

-

Substitutions on the Isoindoloquinazoline Core: The introduction of various substituents can modulate the biological activity of the Batracylin scaffold.[1] For instance, specific methylenedioxy and amino substituted isoindolo[1,2-b]quinazolines have shown good inhibitory activities against HL-60 cell lines and induction of topoisomerase II-mediated DNA cleavage.[6]

Conclusion

The synthesis of novel Batracylin derivatives remains a promising avenue for the development of new anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new analogs with improved pharmacological profiles. The unexpected finding regarding the self-assembly of adenosine-conjugated derivatives highlights the importance of thorough physicochemical and biological characterization of novel compounds.[3][4] Future work should continue to explore diverse structural modifications and conjugation strategies to fully unlock the therapeutic potential of the Batracylin scaffold.

References

- 1. Novel approaches in the synthesis of batracylin and its analogs: rebirth of an old player? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel analogues of batracylin with synthetic amino acids and adenosine: an unexpected effect on centromere segr ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04957E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A structure-activity relationship study of batracylin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Batracylin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Batracylin in mouse models of cancer. This document includes a summary of its antitumor activity, mechanism of action, and key toxicities, along with detailed protocols for experimental procedures.

Introduction

Batracylin (NSC-320846) is an experimental anticancer agent that has demonstrated significant antitumor activity in various murine solid tumor models.[1][2] It functions as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair.[3] This inhibition leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.[3] Preclinical studies have shown its efficacy when administered orally, intraperitoneally, and subcutaneously.[1] However, its use is associated with notable toxicities, including neurotoxicity and hepatotoxicity, which appear to be species-dependent.[1]

Mechanism of Action

Batracylin exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2).

-

Topoisomerase I Inhibition: Batracylin stabilizes the covalent complex between Top1 and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA single-strand breaks.

-

Topoisomerase II Inhibition: Similarly, it traps Top2 in a complex with DNA, resulting in persistent DNA double-strand breaks.

The accumulation of these DNA lesions triggers a DNA Damage Response (DDR), characterized by the phosphorylation of H2AX to form γ-H2AX, a key biomarker of DNA damage.[3] This response can ultimately lead to cell cycle arrest and apoptosis.

References

- 1. Activity of batracylin (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of batracylin (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Batracylin (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing Batracylin's Impact on Tumor Growth: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batracylin (NSC 320846) is a synthetic antitumor agent that has demonstrated significant efficacy against solid tumors in preclinical studies.[1][2][3] Its primary mechanism of action involves the dual inhibition of DNA topoisomerase I and II, essential enzymes for DNA replication and repair.[3][4] By stabilizing the enzyme-DNA cleavage complex, Batracylin induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[4] This document provides detailed application notes and experimental protocols for assessing the impact of Batracylin on tumor growth, intended for use by researchers in oncology and drug development.

Data Presentation

In Vitro Efficacy of Batracylin

| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |

| HT29 | Colon Carcinoma | 10 | Growth Inhibition (GI50) | [4] |

| HT-29 | Colon Carcinoma | 10.02 | Colony Formation (IC50) | [1] |

In Vivo Efficacy of Batracylin in Murine Tumor Models

| Tumor Model | Administration Route | T/C (%)* | Efficacy | Reference |

| Colon 38 Adenocarcinoma | Intraperitoneal | 0-20 | Highly Active | [2][3] |

| Colon 9 Adenocarcinoma | Oral | 2.4 | Effective | [2] |

| Colon 38 Adenocarcinoma | Oral | 39 | Marginally Active | [2] |

| Pancreatic Ductal Carcinoma 03 (Panc 03) | Subcutaneous | 15 | Effective | [2] |

| Colon 9 Adenocarcinoma | Subcutaneous | 0 | Effective | [2] |

| Mammary Adenocarcinoma 16/C | Subcutaneous | >100 | Ineffective | [2] |

| Colon 51 Adenocarcinoma | Oral | 77 | Ineffective | [2] |

| Hepatoma 129 | Oral | >100 | Ineffective | [2] |

*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100

Key Experimental Protocols

In Vitro Cell Proliferation and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50) Determination

This protocol is adapted from the NCI-60 screen methodology and is suitable for determining the concentration of Batracylin that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

Batracylin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.

-

Add serial dilutions of Batracylin to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours.

-

Terminate the experiment by gently adding cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 10-30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth and determine the GI50 value.

b) Soft Agar Colony Formation Assay for Anchorage-Independent Growth

This assay assesses the ability of Batracylin to inhibit the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Low melting point agarose, 2x and 1% (w/v) solutions

-

Batracylin stock solution

-

6-well plates

-

Crystal violet solution

Protocol:

-

Prepare a base layer of 0.5-0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a cell suspension in complete medium and mix it with an equal volume of 0.7% low melting point agarose to a final agarose concentration of 0.35%.

-

Plate the cell-agarose mixture on top of the base layer.

-

Allow the top layer to solidify at room temperature.

-

Add complete medium containing various concentrations of Batracylin on top of the agarose layers.

-

Incubate the plates for 2-3 weeks, replacing the medium with fresh Batracylin-containing medium every 3-4 days.

-

Stain the colonies with crystal violet and count them using a microscope.

Mechanistic Assays

a) Alkaline Elution Assay for DNA Damage

This assay measures DNA single-strand breaks and DNA-protein crosslinks induced by Batracylin.

Materials:

-

Cells treated with Batracylin

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.1% Sarkosyl, pH 10)

-

Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

Polyvinylchloride filters

-

Scintillation counter and fluorometer

Protocol:

-

Radiolabel the cellular DNA with a radioactive precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles.

-

Treat the cells with Batracylin for the desired time.

-

Lyse the cells directly on the filter with the lysis solution.

-

Wash the DNA retained on the filter with a wash buffer.

-

Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Quantify the amount of DNA in each fraction and the DNA remaining on the filter using scintillation counting or fluorescence.

-

The rate of DNA elution is proportional to the number of single-strand breaks.

b) Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the DNA damage response and apoptosis.

Materials:

-

Cells treated with Batracylin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

c) Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

Materials:

-

Cells treated with Batracylin

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Analysis (Annexin V/PI Staining):

Materials:

-

Cells treated with Batracylin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the antitumor activity of Batracylin in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Batracylin formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice. Matrigel may be co-injected to improve tumor take rate.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Batracylin to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²) / 2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Batracylin (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. haematologica.org [haematologica.org]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Batracylin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batracylin (NSC 320846) is a potent anti-cancer agent that has demonstrated significant activity against various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: DNA topoisomerase I and topoisomerase II.[2] This inhibition leads to the formation of stable drug-enzyme-DNA covalent complexes, which ultimately result in DNA single- and double-strand breaks.[2] The cellular response to this DNA damage often involves the activation of cell cycle checkpoints, leading to a halt in cell proliferation to allow for DNA repair or, in cases of extensive damage, the induction of apoptosis.

One of the key signaling pathways activated in response to DNA double-strand breaks is the Ataxia Telangiectasia Mutated (ATM) kinase pathway. Upon activation, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (Chk2), which in turn can influence cell cycle progression. While batracylin has been shown to activate ATM, it appears to only weakly phosphorylate Chk2, suggesting a complex signaling network.

This document provides detailed protocols for utilizing flow cytometry to analyze the cell cycle distribution of cancer cells treated with batracylin. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content. These application notes will guide researchers in assessing the cytostatic effects of batracylin and understanding its impact on cell cycle regulation.

Data Presentation

| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | 24 | e.g., 60.5 ± 2.1 | e.g., 25.3 ± 1.5 | e.g., 14.2 ± 0.9 |

| Batracylin | 1 | 24 | Data to be determined | Data to be determined | Data to be determined |

| Batracylin | 5 | 24 | Data to be determined | Data to be determined | Data to be determined |

| Batracylin | 10 | 24 | Data to be determined | Data to be determined | Data to be determined |

| Vehicle Control | 0 | 48 | e.g., 58.9 ± 2.5 | e.g., 26.8 ± 1.8 | e.g., 14.3 ± 1.1 |

| Batracylin | 1 | 48 | Data to be determined | Data to be determined | Data to be determined |

| Batracylin | 5 | 48 | Data to be determined | Data to be determined | Data to be determined |

| Batracylin | 10 | 48 | Data to be determined | Data to be determined | Data to be determined |

Table 1: Template for Quantitative Analysis of Cell Cycle Distribution.

Experimental Protocols

Protocol 1: Cell Culture and Batracylin Treatment

-

Cell Line Selection: Choose a cancer cell line of interest (e.g., HT-29 colon carcinoma cells, as they have a known GI50 value for batracylin of 10 µM).[2]

-

Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.

-

Batracylin Preparation: Prepare a stock solution of batracylin in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with the prepared batracylin-containing medium or vehicle control medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cell Harvest and Fixation

-

Harvesting: At the end of the incubation period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

-

Detachment: Detach the cells using a suitable method, such as trypsinization.

-

Collection: Collect the detached cells and transfer them to 15 mL conical tubes.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.

-

Washing: Discard the ethanol and wash the cell pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade any RNA that might interfere with PI staining.

-

Incubation: Incubate the cell suspension at 37°C for 30 minutes.

-

Propidium Iodide Staining: Add 500 µL of a 100 µg/mL Propidium Iodide (PI) staining solution to the cell suspension. The final concentration of PI will be 50 µg/mL.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Acquire at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Mandatory Visualization

Caption: Batracylin-induced DNA damage and cell cycle arrest signaling pathway.

Caption: Experimental workflow for flow cytometry analysis of cell cycle.

References

Application Notes and Protocols for High-Throughput Screening of Batracylin Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batracylin (NSC 320846) is a promising investigational anticancer agent that has demonstrated activity against solid tumors and adriamycin-resistant leukemia in preclinical studies.[1][2] Its mechanism of action involves the dual inhibition of two essential enzymes for DNA replication and repair: topoisomerase I (Top1) and topoisomerase II (Top2).[1][3] This inhibition leads to the accumulation of DNA single and double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) methods to assess the efficacy of Batracylin and its analogs. The described assays are designed to be robust, scalable, and suitable for identifying and characterizing novel chemotherapeutic agents that target DNA integrity and cell viability.[4][5]

Batracylin's Mechanism of Action: A Dual Inhibitor

Batracylin's primary mode of action is the stabilization of the covalent DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strands, leading to the formation of DNA-protein cross-links and strand breaks.[1][3] The resulting DNA damage activates downstream signaling pathways, including the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker of DNA double-strand breaks, and the activation of DNA damage response kinases like ATM.[1][3] Ultimately, this cascade of events leads to cell cycle arrest and apoptosis.

Caption: Batracylin's dual inhibition of Topoisomerase I and II.

Quantitative Data Summary

The following tables summarize the cytotoxic properties of Batracylin and its analogs in various cancer cell lines.

Table 1: Cytotoxicity of Batracylin (NSC 320846)

| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |

| HT-29 | Colon Carcinoma | Colony Formation | 10.02 | |

| HT-29 | Colon Carcinoma | SRB Assay | 10 | [3] |

| HL-60 | Promyelocytic Leukemia | Growth Inhibition | Not specified, but active | |

| P388 Leukemia | Leukemia | In vivo | Modest activity | [2] |

| Colon Adenocarcinoma 38 | Colon Cancer | In vivo | Highly active | [2] |

Table 2: Cytotoxic Properties of Batracylin Analogs

| Compound | Cell Line | IC50 (µM) | Topoisomerase II Inhibition | Reference |

| 1d | HL-60 | Good activity | Induces DNA cleavage | [6] |

| 1p | HL-60 | Good activity | Induces DNA cleavage | [6] |

| 1ab | HL-60 | Good activity | Induces DNA cleavage | [6] |

| 12 | Amelanotic Melanoma (Ab) | Potent activity | Not specified | [7] |

| Amino acid-BAT precursors | A549, HL-60 | Up to 25-fold enhanced vs BAT | Strong interference | [7] |

High-Throughput Screening Protocols

The following protocols are designed for a 96-well or 384-well plate format, making them amenable to automated liquid handling and high-content imaging systems.

High-Throughput DNA Damage Quantification using CometChip Assay

This protocol is adapted from high-throughput comet assay methodologies to quantify DNA strand breaks induced by Batracylin.[8][9][10]

Caption: Workflow for the CometChip high-throughput DNA damage assay.

Materials:

-

Cancer cell line of interest (e.g., HT-29, HCT116)

-

Complete cell culture medium

-

Batracylin stock solution (in DMSO)

-

96-well cell culture plates

-

CometChip® system (or similar high-throughput comet assay platform)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR® Green I)

-

Automated fluorescence microscope or high-content imager

-

Image analysis software (e.g., Comet Assay IV)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Batracylin in complete medium. Replace the medium in the cell plate with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., etoposide). Incubate for the desired treatment time (e.g., 3-6 hours).[1]

-

Cell Loading: Following treatment, harvest the cells and load them onto the CometChip according to the manufacturer's instructions.

-

Lysis: Immerse the CometChip in cold lysis solution and incubate at 4°C for at least 1 hour.

-

Alkaline Unwinding and Electrophoresis: Place the CometChip in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes, then apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: Neutralize the chip by immersing it in neutralization buffer. Stain the DNA by incubating with a fluorescent DNA dye.

-

Imaging: Acquire images using an automated fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA) for each cell. A higher % Tail DNA indicates more significant DNA damage.

High-Throughput Apoptosis Assay based on Nuclear Condensation

This protocol utilizes the principle that apoptotic nuclei stained with Hoechst 33342 appear brighter due to chromatin condensation. This method, termed AUTOptosis, is suitable for HCS.[11]

Caption: Workflow for a high-content screening apoptosis assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Batracylin stock solution

-

96- or 384-well clear-bottom imaging plates

-

Hoechst 33342 stain

-

Phosphate-buffered saline (PBS)

-

High-content imaging system

-

Image analysis software

Protocol:

-

Cell Seeding: Seed cells into imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of Batracylin for 24-48 hours. Include appropriate controls.

-

Staining: Add Hoechst 33342 directly to the cell culture medium to a final concentration of 1 µg/mL. Incubate for 15-30 minutes at 37°C.

-

Imaging: Acquire images using a high-content imaging system with a DAPI filter set.

-

Data Analysis: Use image analysis software to identify individual nuclei and quantify their fluorescence intensity. The apoptosis index can be calculated as the percentage of brightly stained nuclei relative to the total number of nuclei.[11]

High-Throughput Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12]

Materials:

-